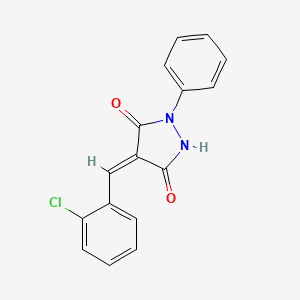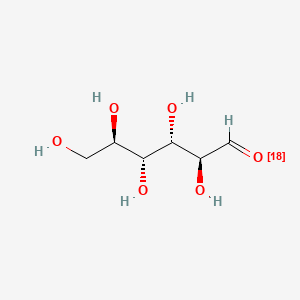
D-Mannose-18O-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-18O-1: is a derivative of D-mannose, a naturally occurring monosaccharide that is an epimer of glucose at the C-2 position. D-mannose is widely found in nature as a component of mannan, a polysaccharide. It is known for its low-calorie and non-toxic properties, making it a popular choice in various industries, including food, medicine, cosmetics, and food additives .
準備方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-mannose can be synthesized through the isomerization of D-fructose using D-mannose isomerase.
Biological Production: Enzymatic conversion using microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase has been explored for the production of D-mannose.
Industrial Production Methods:
Extraction from Plants: D-mannose can be extracted from plant sources such as palm kernel through acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis.
Chemical Synthesis: Industrial production often involves the chemical synthesis of D-mannose from D-fructose using isomerization reactions catalyzed by specific enzymes.
化学反応の分析
Types of Reactions:
Oxidation: D-mannose can undergo oxidation reactions to form D-mannonic acid.
Reduction: Reduction of D-mannose can yield D-mannitol, a sugar alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Substitution: Thiols and azides are used in thiol-ene and Huisgen click reactions, respectively.
Major Products:
D-mannonic acid: from oxidation.
D-mannitol: from reduction.
Polyhydroxyl sulfides and triazoles: from substitution reactions.
科学的研究の応用
Chemistry:
- D-mannose is used as a starting material for the synthesis of various compounds, including immunostimulatory agents, anti-tumor agents, and vitamins .
Biology:
- D-mannose plays a role in cellular communication and adhesion, protein structure conformations, and membrane structure .
Medicine:
- D-mannose is used in the treatment of urinary tract infections by inhibiting bacterial adhesion to the urothelium .
- It is also explored for its potential in managing diabetes, obesity, lung disease, and autoimmune diseases .
Industry:
作用機序
D-mannose exerts its effects primarily through competitive inhibition of bacterial adhesion. It saturates the lectins on the fimbriae of bacteria, preventing them from adhering to the cells lining the urinary tract. This competitive inhibition reduces bacterial colonization and helps flush out the pathogens through urination . Additionally, D-mannose is involved in various metabolic pathways and cellular processes due to its structural similarity to glucose .
類似化合物との比較
D-glucose: A common monosaccharide used mainly for providing energy.
D-fructose: Another common monosaccharide with similar properties to D-glucose.
D-tagatose: A low-calorie functional sweetener with anti-diabetic and anti-obesity effects.
D-allulose: Known for its anti-hyperlipidemic and anti-inflammatory effects.
Uniqueness of D-Mannose:
- Unlike D-glucose and D-fructose, D-mannose has unique applications in the treatment of urinary tract infections due to its ability to inhibit bacterial adhesion .
- D-mannose also exhibits several health benefits, such as promoting insulin secretion and aiding in the treatment of phosphomannose isomerase deficiency .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.16 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i7+2 |
InChIキー |
GZCGUPFRVQAUEE-PDWQNIEOSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=[18O])O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


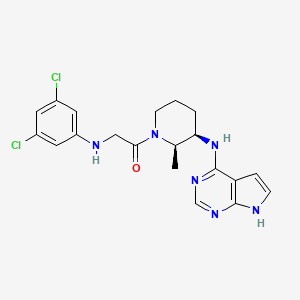

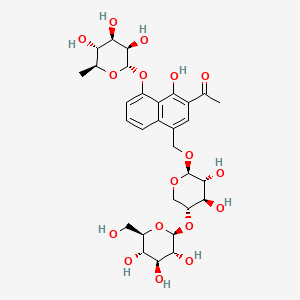

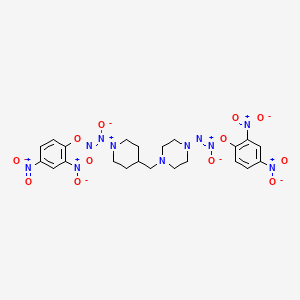
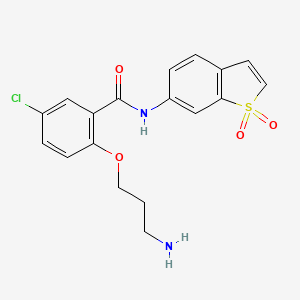
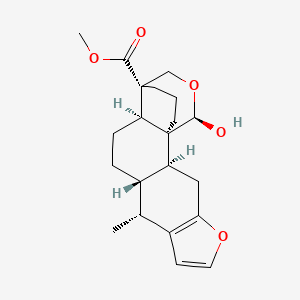
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
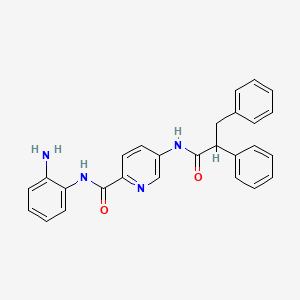
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
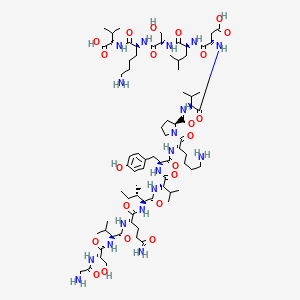
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
